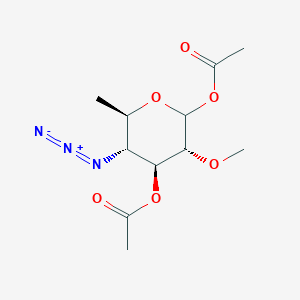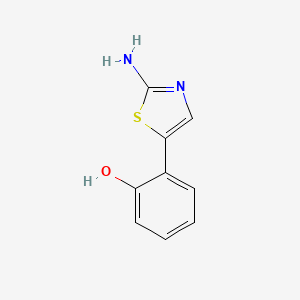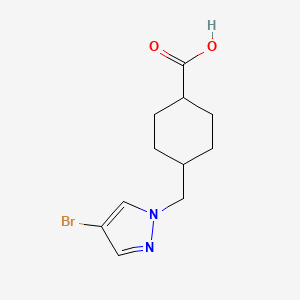
(1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid is a compound that features a cyclohexane ring substituted with a carboxylic acid group and a 4-bromo-1H-pyrazol-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Attachment to Cyclohexane Ring: The 4-bromo-1H-pyrazole is then reacted with a cyclohexane derivative, such as (1r,4r)-4-(chloromethyl)cyclohexanecarboxylic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Scientific Research Applications
(1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving pyrazole moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coordination complexes.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding, π-π stacking, or coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
4-Iodo-1H-pyrazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1r,4r)-4-((4-Bromo-1H-pyrazol-1-yl)methyl)cyclohexanecarboxylic acid imparts unique reactivity and properties compared to its chloro and iodo analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the size and electronegativity of bromine can influence the compound’s interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C11H15BrN2O2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H15BrN2O2/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16/h5,7-9H,1-4,6H2,(H,15,16) |
InChI Key |
FISTXBOCCCDVOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C=C(C=N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


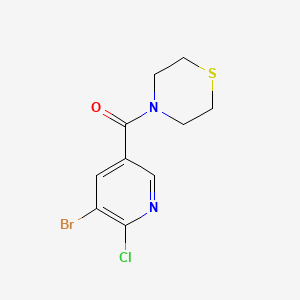
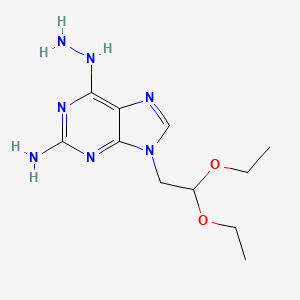
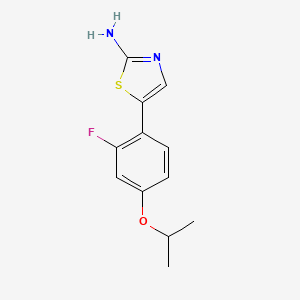
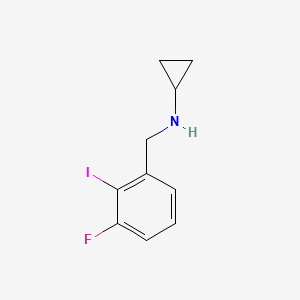
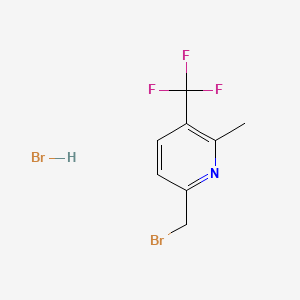

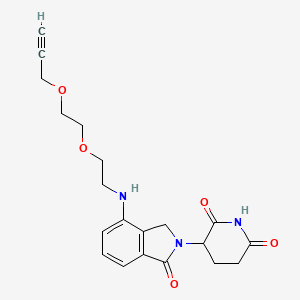


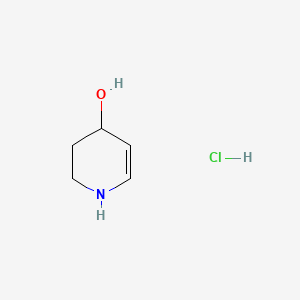
![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
